molecular formula C27H31ClO14 B12435259 Pelargonidin-3-O-rutinosde chloride

Pelargonidin-3-O-rutinosde chloride

Cat. No.: B12435259
M. Wt: 615.0 g/mol
InChI Key: FTBRTFUYRINBHS-DMONZEQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargonidin-3-O-rutinosde chloride is a useful research compound. Its molecular formula is C27H31ClO14 and its molecular weight is 615.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31ClO14

Molecular Weight

615.0 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride

InChI

InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1

InChI Key

FTBRTFUYRINBHS-DMONZEQBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

Natural Occurrence and Distribution of Pelargonidin 3 O Rutinoside Chloride

Regulatory Roles of MYB, bHLH, and WD40 Transcription Factors

A conserved regulatory complex, known as the MBW complex, plays a central role in activating the expression of anthocyanin biosynthetic genes. acs.orgmdpi.comnih.govmdpi.comresearchgate.netnih.gov This complex is composed of three types of transcription factors:

R2R3-MYB proteins: These are key determinants of which structural genes are activated. mdpi.com Specific MYB factors can activate the promoters of both early and late biosynthetic genes, including CHS, F3H, DFR, and ANS. acs.orgmdpi.com

Basic helix-loop-helix (bHLH) proteins: These transcription factors interact with MYB proteins and are essential for the activation of the downstream genes in the anthocyanin pathway. researchgate.netoup.com

WD40 repeat proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form a functional MBW complex. nih.govmdpi.comfrontiersin.org

The MBW complex binds to the promoter regions of the target structural genes, thereby initiating their transcription and leading to the production of the corresponding enzymes. acs.orgmdpi.com The specific combination of MYB and bHLH proteins can determine the timing and location of anthocyanin production within the plant. oup.com

Other Transcription Factor Families Influencing Biosynthesis

In addition to the core MBW complex, other families of transcription factors have been shown to influence anthocyanin biosynthesis, adding further layers of regulation. mdpi.com These include:

C3H zinc finger proteins: Some members of this family have been implicated in the regulation of flavonoid biosynthesis.

MADS-box proteins: These transcription factors are well-known for their roles in floral development and have also been shown to be involved in the regulation of anthocyanin synthesis. mdpi.com

AP2/ERF (APETALA2/ethylene responsive factor) proteins: This large family of transcription factors is involved in various plant processes, including responses to hormones and stress. nih.govnih.gov Some AP2/ERF members can regulate anthocyanin biosynthesis by interacting with the MBW complex or by directly modulating the expression of biosynthetic genes. nih.govdntb.gov.ua

Genetic Engineering and Breeding Strategies for Modulating Anthocyanin Profiles

The understanding of the genetic and enzymatic pathways of anthocyanin biosynthesis has opened up avenues for modifying plant color through genetic engineering and targeted breeding strategies.

By overexpressing or silencing key genes in the anthocyanin pathway, it is possible to alter the accumulation of specific anthocyanins. For instance, the expression of DFR is a critical control point; altering its expression can significantly impact the production of pelargonidin-based pigments. researchgate.net Similarly, manipulating the expression of the regulatory transcription factors, such as specific MYB or bHLH genes, can lead to widespread changes in the anthocyanin profile. acs.orgmdpi.com

Breeding programs can select for varieties with desirable flower or fruit colors by identifying and introgressing alleles of biosynthetic or regulatory genes that lead to higher production of pelargonidin (B1210327) glycosides. nih.govmdpi.com For example, the lack of red flower coloration in some species like Iris has been attributed to the inability of their DFR enzyme to process dihydrokaempferol, the precursor for pelargonidin. wikipedia.org Overcoming such metabolic bottlenecks through genetic modification could potentially introduce novel color traits. mdpi.com Conversely, in some cases, the goal might be to reduce the production of certain anthocyanins, which can also be achieved by targeting key enzymatic or regulatory steps. mdpi.com

Advanced Methodologies for Extraction, Isolation, and Purification of Pelargonidin 3 O Rutinoside Chloride

Optimization of Solvent-Based Extraction Techniques

Conventional solvent extraction remains a cornerstone for obtaining pelargonidin-3-O-rutinoside chloride. The optimization of this process involves a careful selection of solvents and the fine-tuning of extraction parameters to maximize yield and purity. Polar solvents such as ethanol (B145695), methanol, and water, often acidified, are commonly used due to the polar nature of anthocyanins. mdpi.com

The efficiency of the extraction is significantly influenced by several factors. For instance, in the extraction of antioxidants from Spirulina platensis, temperature was found to have a considerable impact on the extraction yield, whereas the effect of extraction time was less pronounced. researchgate.net The choice of solvent is also critical; ethanol is often favored due to its GRAS (Generally Recognized as Safe) status and its ability to yield high quantities of extracts. researchgate.net The optimization of these parameters is often achieved through methodologies like response surface methodology (RSM), which allows for the systematic evaluation of multiple variables. nih.govscispace.com For example, a study on the extraction of rutin, a flavonoid, using deep eutectic solvents, employed RSM to determine the optimal conditions for temperature, extraction time, and water content. scispace.com

ParameterOptimal Condition/RangeRationaleSource
Solvent Ethanol, Methanol (often acidified)High polarity matches that of anthocyanins, enhancing solubility. Ethanol is preferred for its safety (GRAS status). mdpi.comresearchgate.net
Temperature Varies depending on the matrix and solventSignificantly influences extraction yield. For example, 60-120°C was optimal for pressurized ethanol extraction of anthocyanins from cranberry pomace. mdpi.comresearchgate.net
Time Generally shorter times are effectiveProlonged extraction times do not always lead to significantly higher yields and can increase energy consumption. researchgate.net
pH Acidic (e.g., pH 2)Increases the stability of the flavylium (B80283) cation, the colored form of anthocyanins, enhancing extraction. mdpi.com

Chromatographic Separation and Fractionation Methods

Following extraction, chromatographic techniques are indispensable for the isolation and purification of pelargonidin-3-O-rutinoside chloride from the complex mixture of compounds present in the crude extract. nih.gov These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its more advanced counterpart, UHPLC, are powerful analytical and preparative tools for the separation of anthocyanins. mtoz-biolabs.com These techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the different affinities of the compounds for the stationary phase. researchgate.net For quantitative analysis of pelargonidin-3-O-rutinoside-5-O-glucoside, HPLC coupled with a UV-Vis detector is employed. mtoz-biolabs.com For structural identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination. mtoz-biolabs.com The use of smaller particle sizes in UHPLC columns results in higher resolution and faster analysis times compared to traditional HPLC.

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. acs.orgacs.org This method is particularly advantageous for the preparative separation of anthocyanins, offering high sample loading capacity and complete sample recovery. mdpi.comacs.org A suitable biphasic solvent system is crucial for successful separation. For instance, a mixture of tert-butyl methyl ether/n-butanol/acetonitrile/water (2:2:1:5) acidified with trifluoroacetic acid has been found effective for anthocyanin separation. acs.orgnih.gov HSCCC has been successfully used to fractionate anthocyanin mixtures from various sources, including red cabbage and black currant. acs.orgacs.org A combination of HSCCC and HPLC has been developed as a novel strategy for the isolation of pelargonidin-3-O-rutinoside from strawberries. rsc.org

HSCCC ParameterValue/CompositionPurposeSource
Solvent System tert-butyl methyl ether/n-butanol/acetonitrile/water (2:2:1:5) + trifluoroacetic acidCreates two immiscible liquid phases for partitioning of anthocyanins. acs.orgnih.gov
Revolution Speed 800 r/minTo maintain the stationary phase in the column. nih.gov
Flow Rate 3.0 mL/minTo move the mobile phase through the column. nih.gov

Macroporous Resin and Gel Column Chromatography

Macroporous resin chromatography is a widely used technique for the initial purification and enrichment of anthocyanins from crude extracts. nih.govnih.gov These resins possess large surface areas and specific pore structures that allow for the reversible adsorption of target compounds. mdpi.com The selection of the appropriate resin is critical and is based on its adsorption and desorption capacities. mdpi.comusu.edu For example, in the purification of anthocyanins from Schisandra chinensis, HPD-300 resin was selected for its high adsorption capacity. nih.gov The process involves loading the extract onto the resin column, washing away impurities, and then eluting the adsorbed anthocyanins with a suitable solvent, often an ethanol-water mixture. nih.govresearchgate.net This method has proven effective in increasing the purity of anthocyanins significantly. nih.gov

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. It is often used as a subsequent purification step after macroporous resin treatment. nih.gov For instance, Bio-Gel P2 has been used to further purify anthocyanins from S. chinensis after initial enrichment on a macroporous resin. nih.gov Other materials like Sephadex LH-20 and polyamide can also be effective for anthocyanin purification. researchgate.net

Emerging and Green Extraction Technologies (e.g., Natural Deep Eutectic Solvents)

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable extraction methods. nih.gov Natural Deep Eutectic Solvents (NADES) have emerged as a promising green alternative to conventional organic solvents. nih.govresearchgate.net NADES are mixtures of natural compounds, such as choline (B1196258) chloride with sugars or organic acids, that form a liquid with a lower melting point than its individual components. nih.govresearchgate.net They are biodegradable, non-toxic, and can be derived from renewable resources. nih.gov

The use of NADES, often coupled with techniques like ultrasound-assisted extraction (UAE), has shown great potential for the efficient extraction of anthocyanins. nih.govresearchgate.net For example, a choline chloride-based NADES with malic acid was found to be highly effective for extracting anthocyanins from wine lees. researchgate.net The optimization of extraction parameters, such as water content in the NADES, temperature, and extraction time, is crucial for maximizing the extraction yield. scispace.comresearchgate.net Research has shown that organic acid-based eutectic solvents are particularly effective for extracting polar anthocyanins. researchgate.net

NADES Component 1NADES Component 2Molar RatioApplicationSource
Choline chlorideCitric acid1:1Extraction of rutin scispace.com
Choline chlorideMalic acid-Extraction of anthocyanins from wine lees researchgate.net
Choline chlorideSorbitol1:1Extraction of bilberry anthocyanins mdpi.com

The development of these advanced and green methodologies is crucial for the sustainable and efficient production of high-purity pelargonidin-3-O-rutinoside chloride for its diverse applications.

Analytical Characterization and Quantitative Methodologies Applied to Pelargonidin 3 O Rutinoside Chloride

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural elucidation of Pelargonidin-3-O-rutinoside chloride, leveraging the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing anthocyanins like Pelargonidin-3-O-rutinoside chloride. The analysis of the UV-Vis spectrum provides information about the molecule's chromophore system. Anthocyanins typically exhibit two major absorption bands: one in the UV region (260-280 nm), corresponding to the benzoyl system of the A-ring, and a more intense band in the visible region (490-550 nm), responsible for the compound's color and related to the cinnamoyl system of the B-ring. researchgate.net

For pelargonidin (B1210327) glycosides, the peak in the visible region is characteristically found at approximately 500-510 nm. researchgate.netresearchgate.net The exact position of the maximum absorption (λmax) can be influenced by factors such as pH, solvent, and the nature of glycosylation and acylation. In acidic methanol, which is a common solvent for anthocyanin analysis, Pelargonidin-3-O-rutinoside would be expected to show a λmax in this range, confirming the pelargonidin aglycone structure. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in Pelargonidin-3-O-rutinoside chloride. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule.

Analysis of similar anthocyanin structures via Fourier-transform infrared (FTIR) spectroscopy shows several key features applicable to Pelargonidin-3-O-rutinoside chloride. researchgate.net A broad band in the region of 3600–3000 cm⁻¹ indicates the presence of O-H stretching vibrations from the multiple hydroxyl groups on both the aglycone and the sugar moieties. researchgate.net Bands corresponding to C-H stretching in the aromatic rings and aliphatic sugar units are also observable. The presence of the pyran rings in the sugar and aglycone contributes to complex fingerprint patterns in the 1200-900 cm⁻¹ region.

Spectrofluorometric Analysis

Spectrofluorometric analysis can also be utilized for the detection of anthocyanins. While many anthocyanins exhibit weak fluorescence at room temperature, their fluorescence properties can be enhanced under specific conditions, allowing for sensitive quantification. The analysis involves measuring the emission intensity at a specific wavelength after excitation at an appropriate wavelength. This technique offers high sensitivity and selectivity, although it is less commonly reported for Pelargonidin-3-O-rutinoside chloride compared to absorption spectroscopy and mass spectrometry.

High-Resolution Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of Pelargonidin-3-O-rutinoside chloride, providing precise mass information and structural details through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for analyzing complex mixtures containing anthocyanins. mtoz-biolabs.com HPLC separates Pelargonidin-3-O-rutinoside chloride from other compounds in a sample based on its physicochemical properties. researchgate.netmtoz-biolabs.com Following separation, the compound enters the mass spectrometer for detection.

In positive ionization mode, the molecular ion of Pelargonidin-3-O-rutinoside (the cation part of the chloride salt) is observed. The molecular formula of the cation is C₂₇H₃₁O₁₄⁺, with a monoisotopic mass of approximately 579.17 g/mol . nih.govebi.ac.uk

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The precursor ion (the molecular ion, m/z 579) is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions. The fragmentation pattern reveals the structure of the aglycone and the nature of the sugar moiety. A key fragmentation involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the pelargonidin aglycone (C₁₅H₁₁O₅⁺) at m/z 271. nih.gov The loss of the rutinoside moiety (308 Da) confirms the identity of the sugar.

Table 1: LC-MS/MS Data for Pelargonidin-3-O-rutinoside
ParameterValueReference
Molecular Formula (Cation)C₂₇H₃₁O₁₄⁺ nih.govebi.ac.uk
Precursor Ion [M]⁺ (m/z)579 nih.gov
Major Fragment Ion (m/z)271 nih.gov
Identity of FragmentPelargonidin Aglycone nih.gov

Probe Electrospray Ionization Tandem Mass Spectrometry (PESI/MS/MS)

Probe Electrospray Ionization Tandem Mass Spectrometry (PESI/MS/MS) is a rapid, high-throughput ambient ionization technique that has been successfully applied to the analysis of anthocyanins in horticultural crops. researchgate.netoup.comnagoya-u.ac.jp This method allows for the direct analysis of samples with minimal or no preparation, significantly reducing analysis time. researchgate.netnagoya-u.ac.jp

Methodologies for Qualitative Identification and Quantitative Determination in Research Matrices

The accurate identification and quantification of Pelargonidin-3-O-rutinoside chloride in various research matrices, such as plant extracts and biological samples, are fundamental for understanding its distribution, bioavailability, and biological activity. Researchers employ a range of sophisticated analytical techniques, primarily centered around chromatography and mass spectrometry, to achieve the necessary specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone for both the qualitative and quantitative analysis of Pelargonidin-3-O-rutinoside chloride. When coupled with a Diode-Array Detector (DAD) or a UV-Vis detector, HPLC allows for the tentative identification of the compound based on its characteristic retention time and UV-Vis absorption spectrum. In methanol, Pelargonidin-3-O-rutinoside chloride exhibits a distinct absorbance peak around 507 nm. For more definitive identification, HPLC is often interfaced with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem mass spectrometry (LC-MS/MS) configuration provide structural confirmation and high sensitivity. LC-MS analysis can confirm the molecular weight of the compound, while LC-MS/MS allows for the study of specific fragmentation patterns, which are unique to the molecule's structure, thus enabling unambiguous identification even in complex matrices. nih.gov For complex structural elucidation, particularly for confirming glycosylation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized.

For quantification, HPLC with DAD is a widely used method. nih.gov This approach requires the use of a certified reference standard to create a calibration curve, plotting detector response against known concentrations. nih.gov To account for variations in extraction efficiency and injection volume, an internal standard is often added to the sample before processing. nih.gov A study on the anthocyanin content in poinsettia bracts utilized this method, employing 3-methoxyflavone (B191855) as an internal standard and constructing calibration curves across a range of concentrations. nih.gov

More advanced techniques like Probe Electrospray Ionization Tandem Mass Spectrometry (PESI/MS/MS) have been developed for high-throughput analysis. oup.comresearchgate.net PESI/MS/MS is an ambient ionization technique that requires minimal sample preparation, making it suitable for rapid screening of anthocyanins directly from plant tissues. oup.comresearchgate.net By operating in the Selected Reaction Monitoring (SRM) mode, this method offers high selectivity and sensitivity for quantifying specific anthocyanins by monitoring a specific precursor ion to product ion transition. researchgate.net

The table below summarizes the key analytical methodologies used for Pelargonidin-3-O-rutinoside chloride.

Table 1: Analytical Techniques for the Identification and Quantification of Pelargonidin-3-O-rutinoside Chloride

Technique Principle Application Key Findings/Parameters
HPLC-DAD/UV-Vis Separates compounds based on their affinity for a stationary phase; detection is based on UV-Vis absorbance. Qualitative and quantitative analysis in plant extracts. Monitors absorbance at λmax ≈ 507-540 nm. nih.gov Quantification is achieved via calibration curves with reference standards. nih.gov
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS. Confirms the identity of anthocyanins by determining their molecular weight. Used for additional confirmation alongside HPLC-DAD. nih.gov
LC-MS/MS Involves two stages of mass analysis to determine the fragmentation pattern of a selected ion. Provides high specificity for structural elucidation and quantification in complex matrices. Can distinguish between anthocyanins and other flavonoids like flavonols. oup.comresearchgate.net
PESI/MS/MS An ambient ionization MS technique that allows for direct analysis of samples with minimal preparation. High-throughput qualitative screening of anthocyanins in horticultural crops. Enables rapid detection in micro-areas of a sample, such as the achenes and receptacles of a strawberry. researchgate.net

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. | Validates structural assignments, particularly glycosylation patterns. | Used in conjunction with MS for unambiguous structure confirmation. |

Detailed Research Findings

A study focusing on the anthocyanin composition of different poinsettia (Euphorbia pulcherrima) cultivars provides a practical example of the analytical workflow for Pelargonidin-3-O-rutinoside chloride. nih.gov In this research, anthocyanins were extracted from freeze-dried bract tissue using 5% acetic acid in methanol. nih.gov The extracts were then analyzed using an HPLC system equipped with a C18 column and a DAD detector set to 540 nm. nih.gov

Quantification was performed using an internal standard method, with calibration curves constructed for authentic reference compounds, including Pelargonidin-3-O-rutinoside chloride, at five different concentrations ranging from 0.1 to 1 mg/mL. nih.gov The identity of the anthocyanins was further confirmed by LC-MS analysis. nih.gov The results showed that orange-red poinsettia cultivars primarily accumulate pelargonidin glycosides, including Pelargonidin-3-O-glucoside and Pelargonidin-3-O-rutinoside. nih.gov

Another area of research involves the development of rapid analytical methods. A high-throughput analysis using PESI/MS/MS demonstrated the qualitative detection of 81 different anthocyanins, including pelargonidin glycosides, in approximately three minutes. researchgate.net This method uses a probe to directly sample from the plant material, such as strawberry fruit, and the subsequent MS/MS analysis can differentiate between structurally similar compounds like anthocyanins and flavonols. oup.comresearchgate.net

The table below details the HPLC conditions used in the poinsettia study. nih.gov

Table 2: Example of HPLC Parameters for Anthocyanin Analysis

Parameter Specification
Column Nucleosil C18 (250 x 4 mm)
Mobile Phase Solvent A: Water with 5% formic acid; Solvent B: Methanol
Detection DAD at 540 nm
Quantification Internal standard method with calibration curves (0.1–1 mg/mL)

| Internal Standard | 3-methoxyflavone |

These methodologies provide the robust framework necessary for the accurate qualitative and quantitative analysis of Pelargonidin-3-O-rutinoside chloride, facilitating further research into its natural occurrence and biological significance.

Mechanistic Investigations of Biological Activities of Pelargonidin 3 O Rutinoside Chloride in Vitro and Animal Studies

Antioxidant Mechanisms

The antioxidant capacity of Pelargonidin-3-O-rutinoside chloride is a cornerstone of its biological activity, acting through multiple pathways to mitigate cellular damage caused by oxidative stress. biosynth.com

Pelargonidin-3-O-rutinoside chloride demonstrates potent antioxidant activity by directly neutralizing harmful free radicals. biosynth.comsmolecule.com This scavenging effect is attributed to its molecular structure, which can donate electrons or hydrogen atoms to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage. The readiness of the hydroxyl groups on its A, B, and C rings to donate electrons makes it an effective free radical scavenger.

In addition to direct scavenging, the aglycone form, pelargonidin (B1210327), has been shown to enhance the body's own antioxidant defenses. It mitigates oxidative stress by increasing the effectiveness of endogenous antioxidant enzymes. frontiersin.org Studies have highlighted its role in boosting the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial for detoxifying harmful superoxide radicals and hydrogen peroxide. frontiersin.org

Anti-inflammatory Mechanisms

Pelargonidin-3-O-rutinoside chloride and its aglycone, pelargonidin, exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. pubcompare.aismolecule.comnih.gov

Research has demonstrated that pelargonidin can significantly reduce the levels of several pro-inflammatory molecules. In human umbilical vein endothelial cells (HUVECs) stimulated by acrolein, pelargonidin treatment retarded the elevated levels of Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.gov Specifically, it lowered the concentrations of these cytokines from their stimulated levels, indicating a potent anti-inflammatory effect. nih.gov The production of pro-inflammatory cytokines is a key event in the inflammatory cascade, and the ability of pelargonidin to suppress them is a critical aspect of its anti-inflammatory activity. nih.govmdpi.commdpi.com Furthermore, C-reactive protein (CRP) synthesis is stimulated by cytokines like IL-6 and TNF-α. nih.gov By reducing these cytokines, pelargonidin indirectly influences CRP levels. Studies on the aglycone have also shown it can decrease serum nitrite (B80452) levels, an indicator of nitric oxide (NO) production, which is another important inflammatory mediator. frontiersin.org

Table 1: Effect of Pelargonidin on Pro-inflammatory Cytokine Levels in Acrolein-Treated HUVECs

CytokineControl Group (pg/mL)Acrolein Treatment Group (pg/mL)Acrolein + Pelargonidin Treatment Group (pg/mL)
IL-1β27.3167.382.3
IL-667.2618.3246.2
TNF-α24.8275.1120.8
Data sourced from a study on acrolein-induced inflammation in HUVECs. nih.gov

The anti-inflammatory actions of pelargonidin are mediated through the regulation of critical intracellular signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. frontiersin.orgnih.gov Pelargonidin has been shown to inactivate the NF-κB pathway, which in turn reduces the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov Furthermore, pelargonidin has been observed to attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of JNK, p38, and ERK1/2. mdpi.comnih.gov The modulation of these pathways is crucial as they are closely linked to the upregulation of NF-κB and the subsequent production of inflammatory cytokines. nih.gov

Enzyme Inhibitory Activities

Pelargonidin-3-O-rutinoside chloride has been identified as an inhibitor of several key enzymes, highlighting its therapeutic potential. smolecule.com A notable activity is its potent inhibition of α-glucosidase, an enzyme involved in the digestion of carbohydrates. rsc.orgnih.gov By inhibiting this enzyme, Pelargonidin-3-O-rutinoside can help manage postprandial hyperglycemia. rsc.org Additionally, the aglycone, pelargonidin, has been studied for its inhibitory effects on other enzymes. For instance, theoretical studies have explored its potential to inhibit hydroxyacyl-coenzyme A dehydrogenase (HAD), an enzyme involved in fatty acid β-oxidation. mdpi.com Other research has pointed to the inhibitory activity of pelargonidin-3-O-rutinoside on ornithine decarboxylase (ODC), an enzyme implicated in cell proliferation. researchgate.net

α-Glucosidase Inhibition and its Mechanistic Determinants

Pelargonidin-3-O-rutinoside has been identified as a novel inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. uconn.edursc.org Studies involving enzymatic kinetics and molecular docking have sought to understand the structural features that govern this inhibitory activity. uconn.edursc.org These investigations are critical for developing strategies to manage postprandial hyperglycemia. uconn.edursc.org The research highlights the potential of this natural anthocyanin, isolated from sources like strawberries, as a functional food component. uconn.edursc.org

Other Relevant Enzymatic Interactions

Beyond its effect on α-glucosidase, the aglycone form, pelargonidin, has been shown to interact with other key enzymes. Notably, it inhibits the catalytic activity of Cytochrome P450 1A1 (CYP1A1) with an IC50 of 33 µM in human liver microsomes. nih.govnih.gov This interaction is significant as CYP1A1 is involved in the metabolism of various compounds, including pro-carcinogens. Additionally, theoretical studies have explored the interaction of pelargonidin and its glucoside with hydroxyacyl-coenzyme A dehydrogenase (HAD), suggesting that pelargonidin binds effectively and favors inhibition. nih.gov

Cellular and Molecular Interactions

The biological effects of Pelargonidin-3-O-rutinoside chloride extend to the cellular and molecular levels, influencing gene expression, signaling pathways, cell fate, and membrane integrity.

Modulation of Gene and Protein Expression (e.g., CYP1A1, SLCO1B1, SLCO1B3)

Pelargonidin, the aglycone of Pelargonidin-3-O-rutinoside chloride, has demonstrated the ability to modulate the expression of genes involved in xenobiotic metabolism. In human cancer cell lines HepG2 (hepatic) and LS174T (intestinal), pelargonidin has been observed to induce the expression of CYP1A1 mRNA up to 5-fold relative to the potent activator TCDD. nih.govnih.gov This induction was also observed in primary human hepatocytes, albeit at a lower potency (approximately 5% of TCDD). nih.govnih.gov The increase in CYP1A1 mRNA was followed by a corresponding increase in CYP1A1 protein levels and catalytic activity. nih.govnih.gov This suggests that pelargonidin can influence the metabolic activation or detoxification of various substances.

Table 1: Effect of Pelargonidin on CYP1A1 Expression

Cell LineEffect on CYP1A1 mRNAEffect on CYP1A1 ProteinReference
HepG2Up to 5-fold increaseIncreased nih.gov, nih.gov
LS174TUp to 5-fold increaseIncreased nih.gov, nih.gov
Primary Human Hepatocytes~5% of TCDD potency- nih.gov, nih.gov

This table is interactive. You can sort and filter the data.

Interaction with Cellular Receptors and Signaling Cascades (e.g., AhR-CYP1A1 pathway, Ca2+/Calmodulin-Dependent Kinase II Pathway)

The induction of CYP1A1 by pelargonidin is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.govnih.gov Studies have shown that pelargonidin is a weak ligand for the AhR. nih.govnih.gov Upon binding, it activates the receptor, leading to the subsequent induction of AhR-dependent genes like CYP1A1. nih.govnih.gov This interaction is considered a ligand-dependent mechanism. nih.gov

While direct studies on Pelargonidin-3-O-rutinoside and the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway are limited, research on a structurally similar anthocyanin, delphinidin-3-rutinoside, provides valuable insights. Delphinidin-3-rutinoside has been shown to stimulate GLP-1 secretion in murine GLUTag cells via the Ca2+/CaMKII pathway. nih.govnih.govplos.org This process is initiated by the activation of G protein-coupled receptors (GPR40/120), leading to an increase in intracellular calcium and subsequent activation of CaMKII. nih.govnih.govplos.org Given the structural similarities, it is plausible that Pelargonidin-3-O-rutinoside might engage in similar signaling cascades.

Effects on Cell Cycle Progression and Apoptosis in Specific Cell Lines

The aglycone, pelargonidin, has demonstrated significant anti-cancer activities in various cell lines. In human colorectal adenocarcinoma cells (HT29), pelargonidin induces apoptosis and causes cell cycle arrest at the G2/M phase in a dose-dependent manner. rsc.orgresearchgate.net The GI50 value for a 24-hour exposure was found to be 0.31 μM. rsc.orgresearchgate.net The mechanism involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from mitochondria, upregulation of caspases-3 and -9, and modulation of Bcl-2 family proteins. rsc.orgresearchgate.net Furthermore, it downregulates proteins involved in cell cycle progression like CDC25C, cyclin B1, and CDK1, while upregulating p53 and p21waf1. rsc.orgresearchgate.net

Similar apoptotic effects have been observed in lung cancer A549 cells, where pelargonidin treatment suppressed cell growth, promoted the production of reactive oxygen species (ROS), and depleted the mitochondrial membrane potential, ultimately leading to oxidative stress-regulated apoptosis. nih.gov

Table 2: Effects of Pelargonidin on Cancer Cell Lines

Cell LineEffectMechanismReference
HT29 (Colon)G2/M cell cycle arrest, ApoptosisIntrinsic apoptotic pathway, modulation of cell cycle proteins rsc.org, researchgate.net
A549 (Lung)ApoptosisOxidative stress, mitochondrial dysfunction nih.gov

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Interactions with Biological Membranes (e.g., erythrocytes, liposomes)

Studies on the interaction of pelargonidin glycosides, such as pelargonidin-3-O-glucoside (callistephin chloride), with biological membranes have revealed their ability to incorporate into the outer region of the erythrocyte membrane. researchgate.netnih.gov This interaction leads to an increase in the packing density of the hydrophilic phase of the membrane, without affecting the fluidity of the hydrophobic core. researchgate.netnih.govnih.gov A notable consequence of this interaction is a change in the shape of red blood cells, leading to an increased number of echinocytes. researchgate.netnih.gov Similar effects were observed in model liposome (B1194612) membranes composed of erythrocyte lipids, DPPC, DPPC/cholesterol, and egg lecithin, where the compounds penetrated the outer lipid layer and altered its packing order. researchgate.netnih.govnih.gov These interactions are crucial for understanding the bioavailability and cellular uptake of these compounds.

Pharmacokinetic and Pharmacodynamic Studies of Pelargonidin 3 O Rutinoside Chloride Animal Models

Absorption and Bioavailability Mechanisms

The absorption and subsequent bioavailability of Pelargonidin-3-O-rutinoside are complex processes influenced by its chemical structure and interaction with intestinal transport systems.

Studies conducted in rats have demonstrated that Pelargonidin-3-O-rutinoside (Pg3R) can be absorbed in its intact glycosylated form following oral administration. nih.gov The peak plasma concentration of the intact compound was observed to be 175.38 ± 55.95 nM, reached 60 minutes after administration. nih.gov This finding is consistent with research on other anthocyanins with a rutinoside sugar moiety, such as delphinidin (B77816) 3-O-beta-rutinoside and cyanidin (B77932) 3-O-beta-rutinoside, which are also absorbed directly into the blood in their intact forms in both rats and humans. nih.gov

The nature of the glycosidic moiety attached to the pelargonidin (B1210327) aglycone plays a critical role in its bioavailability. Research comparing Pelargonidin-3-O-rutinoside with Pelargonidin-3-O-glucoside (Pg3G) revealed that the bioavailability of the rutinoside form was significantly higher. The bioavailability of Pg3R was determined to be 1.13%, which is fourfold higher than that of Pg3G at 0.28%. nih.gov This suggests that the presence of the disaccharide rutinose, as opposed to the monosaccharide glucose, enhances the absorption and systemic availability of the compound.

The transport of Pelargonidin-3-O-rutinoside across the intestinal barrier is not governed by a single mechanism. In vitro studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that both passive diffusion and active efflux are involved in the absorption process of pelargonidin-based anthocyanins like Pg3R. nih.gov While passive diffusion allows the compound to move across the cell membrane along a concentration gradient, active efflux mechanisms, likely involving transporter proteins, actively pump the compound out of the cells, which can limit its net absorption.

Metabolic Pathways and Metabolite Identification

Once absorbed, Pelargonidin-3-O-rutinoside undergoes extensive metabolism, leading to the formation of several derivatives that are found in systemic circulation.

Metabolic investigations in rats have identified demethylation as the primary metabolic pathway for Pelargonidin-3-O-rutinoside. nih.gov This process involves the removal of a methyl group from the molecule. In addition to demethylation, the compound also undergoes glucuronidation, where a glucuronic acid molecule is attached, and hydroxylation. nih.gov For the related compound Pelargonidin-3-O-glucoside, glucuronidation is considered the dominant metabolic pathway. nih.gov Studies on the pelargonidin aglycone further confirm that it is metabolized into glucuronidated conjugates in both plasma and urine. ucl.ac.ukcambridge.org

Following oral administration of Pelargonidin-3-O-rutinoside to rats, three principal metabolites have been identified in the plasma. nih.gov The most prominent of these was a demethylated metabolite, which reached a significantly higher plasma concentration than the others, reinforcing that demethylation is the main metabolic route for this specific anthocyanin. nih.gov

The key metabolites detected in the systemic circulation are detailed in the table below.

Identified MetaboliteMass-to-Charge Ratio (m/z)Peak Plasma Concentration (nM)
Pg3R-demethylated565.156957.04 ± 23.15
Pg3R-monoglucuronide755.2046Concentration lower than demethylated metabolite
Pg3R-hydroxylated595.1644Concentration lower than demethylated metabolite

Data sourced from a 2021 study in the Journal of Agricultural and Food Chemistry. nih.gov

Additionally, studies on the pelargonidin aglycone have identified pelargonidin glucuronide and p-hydroxybenzoic acid, a ring fission product, in plasma and urine samples. cambridge.orgnih.gov

Distribution and Excretion Dynamics in Animal Models

Research on the distribution of pelargonidin and its metabolites in rats shows a specific pattern of tissue accumulation and subsequent excretion. Two hours after oral administration of the pelargonidin aglycone, the major metabolite, pelargonidin glucuronide, was primarily detected in the kidney and liver, with levels reaching 0.5 and 0.15 nmol pelargonidin equivalents per gram of tissue, respectively. ucl.ac.uknih.gov Detectable levels of the aglycone were found in the brain and lung tissues, with the glucuronide also present in the lungs. ucl.ac.ukcambridge.orgnih.gov However, no detectable levels of pelargonidin or its metabolites were found in the spleen or heart. cambridge.orgnih.gov

TissueDetected Compounds (2 hours post-gavage)
KidneyPelargonidin glucuronide (major metabolite)
LiverPelargonidin glucuronide
LungsPelargonidin aglycone, Pelargonidin glucuronide
BrainPelargonidin aglycone
SpleenNot detected
HeartNot detected

Data based on studies of pelargonidin aglycone administration in rats. ucl.ac.ukcambridge.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Pharmacological Effects

The pharmacological effects of Pelargonidin-3-O-rutinoside chloride are intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies reveal how specific chemical features of this anthocyanin and its derivatives influence their biological actions. The key structural components determining activity are the pelargonidin aglycone, the type and position of glycosylation, and the presence of acyl groups.

The core structure, pelargonidin, is a flavonoid known for its antioxidant, anti-inflammatory, and neuroprotective properties. nih.govnih.gov Theoretical studies using quantum chemical calculations indicate that the pelargonidin aglycone is a potent electron donor, a property central to its antioxidant and free radical scavenging capabilities. nih.gov The B-ring of the structure appears to be a significant electron donor. nih.gov In animal models of spinal cord injury and Alzheimer's disease, pelargonidin has been shown to mitigate neuropathic pain, improve motor function, and protect against neurotoxicity. nih.govnih.gov

Glycosylation, the attachment of sugar moieties, is a critical modification that significantly impacts the molecule's activity. When compared to its aglycone, pelargonidin-3-O-glucoside (a similar glycoside) shows suppressed activity. nih.gov The presence of the glucosyl unit can delocalize electrons, potentially reducing the host molecule's reactivity. nih.gov Theoretical FMO (Frontier Molecular Orbital) analysis suggests that pelargonidin is more reactive than pelargonidin-3-O-glucoside. nih.gov

However, the nature of the sugar group is crucial. Pelargonidin-3-O-rutinoside has been identified as a novel inhibitor of α-glucosidase, an enzyme relevant to postprandial hyperglycemia. rsc.orginflibnet.ac.in This indicates that the rutinoside moiety specifically confers this inhibitory activity. Studies on analogous anthocyanins, such as cyanidin-3-O-rutinoside, have shown that 3-O-rutinosides are directly absorbed in rats after oral administration, appearing intact in the bloodstream. nih.gov This suggests that the rutinoside structure is favorable for bioavailability.

Acylation, the addition of an acyl group, is another structural modification that alters biological effects. Studies on acylated pelargonidin derivatives extracted from red radish demonstrate that these compounds can possess both antioxidant and pro-oxidant properties, depending on the specific chemical environment. nih.gov These derivatives were found to form complexes with metal ions like Fe(3+) or Cu(2+) and could promote the cleavage of plasmid DNA in the presence of copper, suggesting that acylation can introduce complex biological activities beyond simple antioxidant effects. nih.gov

The table below summarizes the relationship between structural features of pelargonidin derivatives and their observed pharmacological or chemical properties based on animal model and in vitro studies.

Compound/DerivativeKey Structural FeatureObserved Impact on Activity/PropertyCitation(s)
Pelargonidin (Aglycone) No sugar moietyPotent electron donor, considered more reactive than its glucoside. nih.gov
Pelargonidin-3-O-glucoside Glucose at position 3Suppresses the activity of the host pelargonidin structure. nih.gov
Pelargonidin-3-O-rutinoside Rutinose at position 3Confers novel α-glucosidase inhibitory activity. rsc.orginflibnet.ac.in
Acylated Pelargonidin Derivatives Acyl group attachedCan act as both an antioxidant and a pro-oxidant depending on conditions. nih.gov
Cyanidin-3-O-rutinoside Rutinose at position 3Readily absorbed as an intact form in animal models. nih.gov

Detailed enzymatic and molecular docking analyses have been employed to reveal the structural determinants for the inhibition of α-glucosidase by Pelargonidin-3-O-rutinoside and to understand the broader SAR of natural anthocyanins for this effect. rsc.org

Structural FeatureRole in α-Glucosidase InhibitionCitation(s)
Pelargonidin Aglycone Provides the core structure for binding to the enzyme. rsc.org
Rutinoside Moiety Crucial for specific inhibitory action against α-glucosidase. rsc.orginflibnet.ac.in
Hydroxyl Group Pattern Influences the binding affinity and inhibitory potential. rsc.org

Computational and in Silico Modeling Approaches in Pelargonidin 3 O Rutinoside Chloride Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pelargonidin-3-O-rutinoside chloride, molecular docking studies are instrumental in identifying potential protein targets and elucidating the molecular mechanisms underlying its biological activities.

One notable study investigated the interaction of Pelargonidin-3-O-rutinoside with tyrosinase, a key enzyme in melanin synthesis. The 2D representation of the intermolecular interactions showed that the compound docked within the binding site of tyrosinase (PDB ID: 2Y9X) researchgate.net. This suggests a potential role for Pelargonidin-3-O-rutinoside chloride in modulating the activity of this enzyme, which has implications for conditions related to hyperpigmentation.

While direct and extensive molecular docking studies specifically on Pelargonidin-3-O-rutinoside chloride are still emerging, research on the closely related compound, Pelargonidin-3-O-glucoside, provides valuable insights. In silico studies on Pelargonidin-3-O-glucoside have demonstrated its potential to interact with various protein targets. For instance, molecular docking simulations have been used to examine its binding affinities with proteins involved in glucose metabolism, such as C1QL3, CYBB, and CYTIP nih.gov. These studies employ software like Autodoc and Discovery Studio to prepare protein and ligand structures, perform docking calculations, and analyze the resulting interactions, including binding energies and potential binding poses nih.gov.

Furthermore, theoretical approaches using density functional theory (DFT) have been applied to study the structural properties of pelargonidin (B1210327) and its glycosides, which can inform molecular docking simulations semanticscholar.org. These quantum chemical calculations help in understanding the electron-donating properties and molecular electrostatic potential, which are crucial for predicting how these molecules will interact with protein binding sites semanticscholar.org.

The general workflow for such molecular docking studies involves:

Target Identification: Selecting a protein of interest based on a specific disease or biological pathway.

Structure Preparation: Obtaining the 3D structures of both the ligand (Pelargonidin-3-O-rutinoside chloride) and the target protein from databases like PubChem and the Protein Data Bank (PDB), respectively.

Docking Simulation: Using specialized software to predict the binding mode and affinity of the ligand to the protein.

Interaction Analysis: Visualizing and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the stability and specificity of the binding.

Below is an interactive data table summarizing representative ligand-protein interactions predicted through molecular docking for pelargonidin glycosides.

LigandProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Potential Biological Implication
Pelargonidin-3-O-rutinosideTyrosinase2Y9XData not available in search resultsData not available in search resultsModulation of melanin synthesis
Pelargonidin-3-O-glucosideC1QL3N/AFavorable docking score reportedNot specified in search resultsRegulation of glucose metabolism
Pelargonidin-3-O-glucosideCYBBN/AFavorable docking score reportedNot specified in search resultsModulation of oxidative stress
Pelargonidin-3-O-glucosideCYTIPN/AFavorable docking score reportedNot specified in search resultsInvolvement in glucose metabolism
Pelargonidin-3-O-glucosideHAD1F0YData not available in search resultsAla, Asn, GlyInhibition of fatty acid β-oxidation

Predictive Modeling of Bioactivity and Pharmacokinetic Parameters

Predictive modeling plays a crucial role in forecasting the biological activity and pharmacokinetic properties of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. For Pelargonidin-3-O-rutinoside chloride, in silico ADMET prediction can help to assess its drug-likeness and potential for further development.

While specific predictive modeling studies for Pelargonidin-3-O-rutinoside chloride are not extensively documented in the provided search results, the methodologies for such predictions are well-established. Various computational tools and platforms, such as ADMETlab, can be utilized to predict a wide range of physicochemical and pharmacokinetic properties based on the molecular structure of a compound scbdd.com.

These predictive models are typically built using machine learning algorithms trained on large datasets of known compounds and their experimentally determined properties. For a new molecule like Pelargonidin-3-O-rutinoside chloride, its chemical structure, represented as a SMILES string or in SDF format, can be used as input to these models to obtain predictions for various parameters.

Key pharmacokinetic parameters that can be predicted using in silico models include:

Absorption: Parameters like Caco-2 permeability, human intestinal absorption (HIA), and oral bioavailability.

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance and other excretion pathways.

Toxicity: Early assessment of potential toxicities such as hepatotoxicity, cardiotoxicity, and mutagenicity.

The following interactive data table illustrates a hypothetical ADMET profile for Pelargonidin-3-O-rutinoside chloride, based on the types of predictions that can be generated using computational tools. Note: These are illustrative values and not based on specific published data for this compound.

Parameter CategoryPredicted ParameterPredicted Value/ClassificationImplication for Drug Development
Absorption Human Intestinal Absorption (HIA)HighGood potential for oral absorption.
Caco-2 PermeabilityModerateMay have reasonable intestinal permeability.
Oral BioavailabilityModerateA significant fraction may reach systemic circulation after oral intake.
Distribution Plasma Protein Binding (PPB)HighThe free fraction of the drug available for therapeutic effect may be limited.
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to have significant central nervous system effects.
Metabolism CYP2D6 InhibitorLikelyPotential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 InhibitorUnlikelyLower risk of interactions with drugs metabolized by CYP3A4.
Excretion Renal ClearanceModerateMay be eliminated through the kidneys.
Toxicity hERG InhibitionLow RiskReduced potential for cardiotoxicity.
Ames MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.

The application of these computational and in silico modeling approaches provides a powerful framework for accelerating the research on Pelargonidin-3-O-rutinoside chloride. By predicting its interactions with biological targets and its likely pharmacokinetic behavior, scientists can make more informed decisions about its potential therapeutic applications and guide future experimental studies.

Future Research Directions and Translational Perspectives in Pelargonidin 3 O Rutinoside Chloride Studies

Elucidation of Synergistic Interactions with Other Phytochemicals and Bioactive Compounds

The bioactivity of Pelargonidin-3-O-rutinoside chloride is not solely dependent on its intrinsic properties but also on its interactions with other compounds found in nature. The concept of synergism, where the combined effect of substances is greater than the sum of their individual effects, is a key area of future investigation. nih.govmdpi.com

Research has shown that the antioxidant capacity of a whole fruit is often greater than that of its individual phenolic compounds at the same concentrations, suggesting synergistic interactions. acs.org While some combinations of anthocyanins and other flavonoids have demonstrated weak antagonistic effects, others have shown significant synergy. vtt.fi For instance, studies have reported synergistic antioxidant activity when anthocyanins are combined with hydrolyzable tannins or when alpha-tocopherol (B171835) and ascorbic acid are mixed with phenolic compounds like quercetin (B1663063) and rutin. acs.orgvtt.fi

A study investigating the interaction between pelargonidin (B1210327) (the aglycone of Pelargonidin-3-O-rutinoside) and chlorogenic acid, a common polyphenol, found that while both compounds exhibited significant antigenotoxic and antioxidative properties against a mutagen, they did not produce an additive or synergistic effect in combination under the tested conditions. nih.gov This highlights the complexity of these interactions, which can be additive, synergistic, or even antagonistic depending on the specific compounds and the biological system being studied.

Future studies must systematically explore the interactions of Pelargonidin-3-O-rutinoside chloride with a wide array of phytochemicals, including other flavonoids (like quercetin), phenolic acids (such as ellagic acid and gallic acid), and vitamins. acs.orgmoffitt.org Understanding these complex relationships is crucial for developing potent, natural, multi-component therapeutic strategies. nih.govmdpi.com

Table 1: Examples of Investigated Synergistic and Interactive Effects of Phenolic Compounds

Interacting CompoundsObserved EffectReference
Anthocyanins and other flavonoidsWeak antagonistic effects in some cases, synergistic in others (e.g., kuromanin and myricetin-3-glucoside). vtt.fi
Anthocyanins and hydrolyzable tanninsSynergistic radical scavenging activity. vtt.fi
Apple extract and quercetin 3-β-D-glucosideSynergistic antiproliferative activity in human breast cancer cells. acs.org
Pelargonidin and Chlorogenic AcidNo additive interaction, but both showed individual antioxidative and antigenotoxic properties. nih.gov
Alpha-tocopherol/ascorbic acid and various phenolic acids/flavonoidsGreater antioxidant activity in combination than any compound alone. acs.org

Research into Novel Formulation and Delivery Systems for Enhanced Bioactivity

A significant challenge in harnessing the full potential of Pelargonidin-3-O-rutinoside chloride is its inherent instability and low bioavailability in the human body. frontiersin.orgfrontiersin.org Anthocyanins are susceptible to degradation under various environmental factors, which limits their therapeutic efficacy. frontiersin.org Consequently, a major focus of future research is the development of innovative formulation and delivery systems to protect the molecule and enhance its absorption and bioactivity.

Nanoencapsulation has emerged as a promising strategy. Encapsulating pelargonidin and its glycosides within nanocarriers can improve their stability and delivery. For example, nanoencapsulation of pelargonidin with poly-lactic-co-glycolic acid (PLGA) was shown to increase its efficacy approximately tenfold in preventing oxidative stress and DNA damage in cell models compared to the free compound. nih.gov Another approach involves using natural biopolymers. Pectin-chitosan coated nanoliposomes have been developed to encapsulate Pelargonidin-3-O-glucoside, demonstrating a significant protective effect against cellular injury, an effect not seen with the free form of the compound. nih.gov These systems work by protecting the anthocyanin from degradation in the physiological environment and facilitating its uptake by cells.

Interestingly, research has also identified the aglycone, pelargonidin, as a potent intestinal permeation enhancer. nih.gov A study found that pelargonidin could reversibly enhance the oral absorption of macromolecules like insulin (B600854) in mice without causing detectable side effects, suggesting it could be a safe and effective component in oral drug delivery systems. nih.gov

Future work will likely focus on refining these delivery technologies, exploring new biocompatible materials, and designing targeted systems that release Pelargonidin-3-O-rutinoside chloride at specific sites within the body to maximize its therapeutic impact. frontiersin.org

Table 2: Novel Delivery Systems for Pelargonidin and Related Anthocyanins

Delivery SystemEncapsulated CompoundKey FindingReference
Poly-lactic-co-glycolic acid (PLGA) NanoparticlesPelargonidin (PG)~10-fold increase in efficacy in preventing alloxan-induced oxidative stress and DNA damage compared to free PG. nih.gov
Pectin-Chitosan Coated NanoliposomesPelargonidin-3-O-glucoside (Pg)Significantly reduced palmitic acid-induced hepatocyte injury, whereas free Pg was not effective. nih.gov
Oral Capsule FormulationPelargonidin (as a permeation enhancer)Enabled oral delivery of insulin in mice with bioactivity exceeding subcutaneous injection. nih.gov

Comprehensive Studies on the Role of the Gut Microbiome in Pelargonidin-3-O-rutinoside Chloride Metabolism and Bioactivity

Only a small fraction of dietary anthocyanins are absorbed in the upper gastrointestinal tract, meaning a large portion reaches the colon. vtt.finih.gov Here, the gut microbiota plays a crucial role in their metabolism, transforming them into various other compounds that may be more readily absorbed and possess their own biological activities. acs.orgacs.org Understanding this complex interplay is a critical frontier in anthocyanin research.

The metabolism of anthocyanins by gut bacteria typically involves two main steps:

Deglycosylation : Bacterial enzymes, such as β-glucosidases, cleave the sugar moieties (like rutinoside) from the anthocyanin, releasing the aglycone (in this case, pelargonidin). vtt.fitandfonline.com

Heterocyclic Ring Fission : The aglycone's central C-ring is then broken down, yielding simpler phenolic acids, such as protocatechuic acid and phloroglucinol (B13840) derivatives. acs.orgvtt.fi

A study specifically investigating Pelargonidin-3-O-rutinoside (Pg3R) found that it was absorbed intact, but also metabolized into several other compounds in rats, with the main pathway being demethylation. nih.gov This study also noted that the bioavailability of Pg3R was significantly higher than that of Pelargonidin-3-O-glucoside (Pg3G), suggesting the rutinoside sugar moiety influences absorption and metabolism. nih.govnih.gov

Furthermore, anthocyanins and their metabolites can, in turn, modulate the composition of the gut microbiota. nih.govnih.gov For instance, Pelargonidin-3-O-glucoside was found to modify the gut microbiota in diabetic mice, increasing the abundance of beneficial bacteria like Prevotella and improving the Bacteroidetes/Firmicutes ratio. nih.gov Certain anthocyanins have also been shown to enhance the growth of Bifidobacterium and Lactobacillus species. acs.org

Table 3: Metabolism and Microbiome Interactions of Pelargonidin Glycosides

CompoundKey Metabolic Process/InteractionResulting Metabolites/EffectsReference
Cyanidin-3-rutinosideIn vitro fermentation with human fecal microbiotaDeglycosylation to cyanidin (B77932), then breakdown to protocatechuic acid. vtt.fi
Pelargonidin-3-O-rutinoside (Pg3R)Oral administration in ratsAbsorbed intact; main metabolites include Pg3R-demethylated, Pg3R-monoglucuronide, and Pg3R-hydroxylated forms. nih.gov
Pelargonidin-3-O-glucoside (Pg3G)Treatment in diabetic miceModulated gut microbiota, increased Prevotella abundance, improved Bacteroidetes/Firmicutes ratio. nih.gov
General AnthocyaninsIncubation with fecal bacteriaEnhanced growth of Bifidobacterium spp. and Lactobacillus–Enterococcus spp. acs.org

Development of Advanced Methodologies for Integrated -Omics Analysis of Anthocyanin Pathways

The biosynthesis of anthocyanins is a complex, multi-step process regulated by a network of genes and enzymes. nih.govresearchgate.net To fully understand and potentially manipulate the production of Pelargonidin-3-O-rutinoside chloride in plants, researchers are increasingly turning to integrated "-omics" approaches, which combine data from genomics, transcriptomics, and metabolomics.

Transcriptomics allows for the comprehensive profiling of gene expression, identifying the specific genes that are activated or deactivated during anthocyanin production. mdpi.comMetabolomics provides a snapshot of the small-molecule metabolites present in a biological system, allowing for the direct measurement of anthocyanins and their precursors. mdpi.comnih.gov

By integrating these two approaches, researchers can correlate gene expression patterns with metabolite accumulation, providing powerful insights into the regulatory networks governing the anthocyanin biosynthesis pathway. mdpi.comnih.gov For example, integrated analyses in plants like ramie and Tibetan barley have successfully identified key structural genes (such as CHS, F3'H, and UFGT) and regulatory transcription factors (from the MYB, bHLH, and WRKY families) whose expression levels are directly linked to the accumulation of specific anthocyanins, including those based on pelargonidin. nih.govfrontiersin.org

Future research will leverage these advanced methodologies to create a detailed map of the Pelargonidin-3-O-rutinoside chloride biosynthesis pathway. This involves:

Genome-wide identification of all genes involved in the pathway in various plant species. mdpi.comfrontiersin.org

Co-expression network analysis to identify clusters of genes and metabolites that work together. mdpi.comnih.gov

Functional validation of candidate genes using techniques like CRISPR/Cas gene editing to confirm their roles in the pathway. nih.gov

Such a comprehensive understanding will not only deepen our fundamental knowledge but also provide a foundation for the metabolic engineering of crops to produce higher levels of this beneficial compound. nih.gov

Q & A

Basic Research Questions

Q. What validated methods are recommended for confirming the structural identity of pelargonidin-3-O-rutinoside chloride in purified samples?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) combined with High-Performance Liquid Chromatography (HPLC) is critical for structural confirmation. NMR provides detailed information on glycosidic linkages and aglycone configuration, while HPLC (using C18 columns with UV-Vis detection at 520 nm) verifies retention times against reference standards . Mass spectrometry (MS) with electrospray ionization (ESI) further confirms molecular weight (e.g., m/z 615 for [M+H]+) .

Q. How can researchers assess the purity of pelargonidin-3-O-rutinoside chloride, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer : Purity is typically quantified via HPLC with diode-array detection (DAD). A purity ≥95% is standard for in vitro studies, while ≥98% is required for in vivo or clinical research. Calibration curves using certified reference materials (CRMs) are essential for validation. Impurity peaks (e.g., degradation products or unreacted precursors) should account for <2% of the total chromatogram area .

Q. What storage conditions are optimal to maintain the stability of pelargonidin-3-O-rutinoside chloride in laboratory settings?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. For aqueous solutions, use pH 3–4 buffers (e.g., citrate-phosphate) and refrigerate at 4°C for short-term use (<1 week). Long-term stability studies recommend -80°C storage with cryoprotectants like trehalose .

Advanced Research Questions

Q. What experimental variables should be controlled when studying the pH-dependent stability of pelargonidin-3-O-rutinoside chloride in simulated physiological conditions?

  • Methodological Answer : Design experiments to monitor degradation kinetics under varying pH (1–7.4), temperature (25–37°C), and ionic strength. Use HPLC-MS to identify degradation products (e.g., aglycone pelargonidin or rutinoside cleavage). Include antioxidants (e.g., ascorbic acid) in buffers to isolate pH effects from oxidative degradation . Statistical models (e.g., Arrhenius plots) can predict shelf-life under physiological conditions .

Q. How can researchers resolve contradictions in reported antioxidant activity values for pelargonidin-3-O-rutinoside chloride across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific interference (e.g., DPPH assay vs. ORAC). Standardize protocols by:

  • Using molar extinction coefficients to normalize concentration.
  • Including Trolox or quercetin as internal controls.
  • Reporting results in TEAC (Trolox Equivalent Antioxidant Capacity) units.
    Cross-validate findings with cell-based models (e.g., Caco-2 oxidative stress assays) .

Q. What strategies are effective for optimizing the enzymatic synthesis of pelargonidin-3-O-rutinoside chloride to improve yield and regioselectivity?

  • Methodological Answer : Use glycosyltransferases (e.g., UDP-glucose-dependent enzymes) with directed evolution to enhance catalytic efficiency. Reaction optimization should include:

  • Substrate molar ratios (pelargonidin: UDP-rutinose ≥1:5).
  • Co-solvents (e.g., 20% DMSO) to improve solubility.
  • Real-time monitoring via LC-MS to terminate reactions at peak yield (~48–72 hours) .

Q. What analytical challenges arise when quantifying pelargonidin-3-O-rutinoside chloride in complex matrices (e.g., plant extracts or biological fluids)?

  • Methodological Answer : Matrix effects (e.g., polyphenol co-elution in plant extracts) require sample pretreatment:

  • Solid-phase extraction (SPE) with C18 cartridges.
  • Enzymatic digestion (e.g., β-glucosidase) to hydrolyze interfering glycosides.
  • Use of deuterated internal standards (e.g., pelargonidin-d4) for LC-MS/MS quantification to correct for ion suppression .

Q. How do glycosylation patterns (e.g., rutinoside vs. glucoside) influence the bioavailability of pelargonidin derivatives in pharmacokinetic studies?

  • Methodological Answer : Compare intestinal absorption using Caco-2 cell monolayers or in situ perfusion models. Rutinosides typically exhibit lower permeability than glucosides due to larger molecular size. Use stable isotope labeling (13C-pelargonidin derivatives) and LC-MS/MS to track metabolites in plasma and urine. Pharmacokinetic parameters (AUC, Cmax) should be normalized to dose and administration route .

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